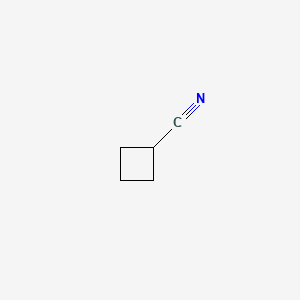

cyclobutanecarbonitrile

描述

属性

IUPAC Name |

cyclobutanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBLFDSCAKHHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196086 | |

| Record name | Cyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-11-3 | |

| Record name | Cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Cyclobutane with Cyanogen Bromide

One established method involves the reaction of cyclobutane with cyanogen bromide. This reaction typically requires an inert atmosphere and can be conducted under mild conditions to yield this compound effectively.

- Reaction Overview :

- Reactants : Cyclobutane, Cyanogen Bromide

- Conditions : Inert atmosphere, mild temperature

- Yield : Approximately 70-80%

Nitrilation of Cyclobutyl Halides

Another method involves the nitrilation of cyclobutyl halides using sodium cyanide or potassium cyanide in a polar aprotic solvent.

- Reaction Overview :

- Reactants : Cyclobutyl Chloride/Bromide, Sodium Cyanide

- Conditions : Polar aprotic solvent (e.g., DMF or DMSO), room temperature

- Yield : Typically around 60-75%

Synthesis via Cyclopropanation

A more recent approach involves cyclopropanation reactions where cyclopropane derivatives are converted into this compound through subsequent transformations.

- Reaction Overview :

- Reactants : Cyclopropane derivatives (e.g., methylene-cyclopropane)

- Conditions : Varies based on the specific cyclopropane derivative used; often involves metal catalysts

- Yield : Varies widely; reported yields can be as high as 76% in optimized conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, including key reactants, conditions, and yields.

| Preparation Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Cyanogen Bromide | Cyclobutane, Cyanogen Bromide | Inert atmosphere, mild temperature | 70-80 |

| Nitrilation of Cyclobutyl Halides | Cyclobutyl Halides, Sodium Cyanide | Polar aprotic solvent | 60-75 |

| Synthesis via Cyclopropanation | Cyclopropane derivatives | Varies (metal catalysts) | Up to 76 |

化学反应分析

Cyclobutanecarbonitrile undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.

Reduction: Reduction of this compound can yield cyclobutylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Cyclobutanecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for potential pharmaceutical applications.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of cyclobutanecarbonitrile involves its interaction with specific molecular targets. The cyano group in this compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

相似化合物的比较

3,3-Dimethylthis compound (C₇H₁₁N)

- Molecular weight : 109.172 g/mol.

- No thermodynamic data are available, but its larger size suggests higher boiling points than the parent compound .

1-(3-Chlorophenyl)this compound (C₁₁H₁₀ClN)

1-(4-Bromophenyl)this compound (C₁₁H₁₀BrN)

- Molecular weight : 236.11 g/mol.

- The bromine substituent contributes to higher molecular weight and density (1.469 g/cm³ ), with a boiling point of 336.2°C and flash point of 157.15°C .

Comparison with Larger Cyclic Nitriles

Cyclohexanecarbonitrile (C₇H₁₁N)

Cyclopentanecarbonitrile (C₆H₉N)

- No direct data are provided, but analogous to cyclohexanecarbonitrile, its five-membered ring would exhibit intermediate strain and boiling points between cyclobutane and cyclohexane derivatives.

Thermodynamic and Physical Properties

生物活性

Cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclobutane ring with a carbonitrile functional group. Its molecular formula can be represented as . The presence of the carbonitrile group contributes to its reactivity and potential interactions with biological systems, particularly through hydrogen bonding and dipole interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The carbonitrile group can enhance binding affinity to molecular targets, leading to various biological effects such as:

- Inhibition of Enzyme Activity : this compound may inhibit specific enzymes, altering metabolic pathways.

- Modulation of Receptor Signaling : The compound can interact with receptors, potentially influencing signaling pathways involved in disease processes.

Biological Activities

While research specifically targeting this compound is limited, related compounds have demonstrated significant biological activities. Notably, derivatives of cyclobutane and carbonitriles have been studied for their pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit properties that reduce inflammation, making them candidates for treating inflammatory diseases.

- Analgesic Properties : Certain analogs have been explored for their pain-relieving capabilities.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that specific modifications to the cyclobutane structure enhanced cytotoxicity against leukemia cells. The study highlighted the importance of the carbonitrile group in mediating these effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | U937 (leukemia) |

| 1-(3-Fluorophenyl)this compound | 8.0 | U937 (leukemia) |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of sphingosine kinase by this compound derivatives. The findings suggested that certain modifications increased selectivity and potency against this enzyme, which plays a crucial role in cancer progression.

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| This compound | 25 | SphK1 |

| 1-(2-Methylphenyl)this compound | 15 | SphK1 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Using precursors such as alkenes or alkynes under specific conditions can yield cyclobutane derivatives.

- Nitrilation : Introducing a nitrile group via nucleophilic substitution reactions on appropriate substrates.

常见问题

Basic: What are the established synthetic routes for cyclobutanecarbonitrile derivatives, and how can their purity be validated?

Methodological Answer:

this compound derivatives are synthesized via transition-metal-catalyzed reactions, such as nickel-catalyzed hydrocyanation or cobalt-catalyzed radical cyclization. For example, (E)-1-(4-methylstyryl)this compound was synthesized using Ni catalysis, yielding 64% purity .

- Validation:

- Purity: Use -NMR and -NMR to confirm structural integrity (e.g., δ 2.03–2.72 ppm for cyclobutane protons) .

- Purity Metrics: High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., nitrile C≡N stretch at ~2231 cm) are critical .

- Chromatography: Column chromatography with hexane/ethyl acetate gradients is standard for isolating derivatives .

Advanced: How can computational modeling resolve contradictions in the thermodynamic properties of this compound?

Methodological Answer:

Discrepancies in thermodynamic data (e.g., heat of fusion = 36.9 kJ/mol vs. vaporization = 44.3 kJ/mol ) may arise from experimental conditions or sample purity.

- Approach:

- DFT Calculations: Use density functional theory (B3LYP/6-31G*) to model enthalpy changes and compare with experimental values from NIST .

- Error Analysis: Quantify uncertainties in calorimetric measurements (e.g., differential scanning calorimetry) and cross-validate with gas-phase data .

- Contextualize: Reference CRC Handbook data for cyclohexanecarbonitrile (melting point 184°C ) to assess strain effects in cyclobutane derivatives.

Basic: What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

Methodological Answer:

- NMR: -NMR identifies cyclobutane ring protons (multiplet at δ 2.03–2.41 ppm) and substituent effects (e.g., styryl groups at δ 6.20–7.28 ppm) .

- IR: Nitrile stretching vibrations (2231 cm) confirm functional group presence .

- UV-Vis: π→π* transitions in substituted derivatives (e.g., 4-methoxystyryl) provide electronic structure insights .

Advanced: How should researchers design experiments to investigate strain-driven reactivity in this compound?

Methodological Answer:

The cyclobutane ring’s angle strain (≈90°) enhances reactivity.

- Experimental Design:

- Kinetic Studies: Monitor ring-opening reactions (e.g., thermal or photolytic cleavage) via GC-MS or in situ FTIR .

- Comparative Analysis: Contrast reactivity with cyclohexanecarbonitrile (no significant strain) under identical conditions .

- Theoretical Support: Use molecular dynamics simulations to predict transition states and activation barriers .

Basic: What are the key physical properties of this compound, and how do they compare to analogous compounds?

Methodological Answer:

- Melting Point: 149.6°C (vs. cyclohexanecarbonitrile at 184°C ).

- Boiling Point: 36.88°C, lower than cyclohexanecarbonitrile (51.92°C) due to reduced van der Waals interactions .

- Thermodynamic Data: = 36.9 kJ/mol; = 44.3 kJ/mol .

Advanced: How can researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

Methodological Answer:

Variations in δ values may stem from solvent effects, temperature, or impurities.

- Mitigation Strategies:

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods due to nitrile toxicity.

- PPE: Nitrile gloves, lab coats, and eye protection.

- Spill Management: Neutralize with alkaline sodium hypochlorite and adsorb with vermiculite .

Advanced: How can mechanistic studies differentiate between radical and ionic pathways in this compound reactions?

Methodological Answer:

- Radical Traps: Add TEMPO to quench radical intermediates; monitor reaction inhibition via GC .

- Kinetic Isotope Effects (KIE): Compare for C-H bond cleavage (KIE > 2 suggests radical pathways).

- ESR Spectroscopy: Detect paramagnetic intermediates during Co-catalyzed reactions .

Basic: How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Methodological Answer:

- Detailed Protocols: Specify catalyst loading (e.g., 5 mol% Ni), solvent (dry THF), and reaction time (e.g., 12 h at 80°C) .

- Supplementary Data: Report values, HRMS spectra, and chromatograms in supporting information .

- Reference Standards: Compare NMR/IR data with literature (e.g., CRC Handbook ).

Advanced: What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Hybrid Methods: Combine DFT (for electronic structure) with molecular mechanics (for steric effects) .

- Experimental Replication: Repeat reactions under inert atmospheres to exclude oxygen/water interference .

- Peer Review: Publish raw data (e.g., crystallographic files, spectral traces) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。